molecular formula C16H17N3O3 B11835505 2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone

2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone

Cat. No.: B11835505
M. Wt: 299.32 g/mol
InChI Key: YIYIUBLPWBOFOP-UHFFFAOYSA-N
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Description

2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound that features both an aromatic amine and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the following steps:

    Coupling Reaction: The final step involves coupling the aminated aromatic compound with a dimethylamino-substituted aromatic compound under suitable conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Dimethylamino)phenyl)amino)-1-(4-nitrophenyl)ethanone
  • 2-((4-(Dimethylamino)phenyl)amino)-1-(2-nitrophenyl)ethanone
  • 2-((4-(Dimethylamino)phenyl)amino)-1-(3-chlorophenyl)ethanone

Uniqueness

2-((4-(Dimethylamino)phenyl)amino)-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-[4-(dimethylamino)anilino]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C16H17N3O3/c1-18(2)14-8-6-13(7-9-14)17-11-16(20)12-4-3-5-15(10-12)19(21)22/h3-10,17H,11H2,1-2H3

InChI Key

YIYIUBLPWBOFOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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